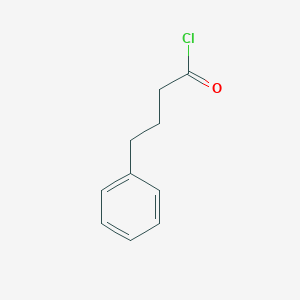

4-Phenylbutanoyl chloride

Description

Properties

IUPAC Name |

4-phenylbutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDQISMDUHBUFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472798 | |

| Record name | 4-phenylbutanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18496-54-3 | |

| Record name | Benzenebutanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18496-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-phenylbutanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylbutanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenebutanoyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W22MZ4QSB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Phenylbutanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 4-Phenylbutanoyl chloride (CAS No. 18496-54-3), a versatile reagent in organic synthesis.[1][2] This document consolidates its chemical and physical properties, safety and handling information, and key synthetic applications. Detailed experimental protocols for its use in intramolecular Friedel-Crafts acylation, as well as its reactions with amines and alcohols, are provided. Furthermore, this guide explores the relevance of this compound in the synthesis of pharmacologically active compounds, with a focus on derivatives that act as inhibitors of Monoamine Oxidase (MAO) and Diacylglycerol O-acyltransferase 1 (DGAT1). The associated signaling pathways are illustrated to provide context for its application in drug discovery and development.

Chemical and Physical Properties

This compound is a reactive acyl chloride characterized by a phenyl group attached to a four-carbon acyl chain. Its properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 18496-54-3 | [1][2] |

| Molecular Formula | C₁₀H₁₁ClO | [1][2] |

| Molecular Weight | 182.65 g/mol | [1] |

| Appearance | White to light yellow to light orange powder to crystal | |

| Boiling Point | 273 °C (at 760 mmHg) | [2] |

| 122 °C (at 12 mmHg) | ||

| Density | 1.11 g/cm³ (at 20°C) | |

| Flash Point | 115 °C | |

| Solubility | Reacts with water. | [3] |

| InChI Key | VQDQISMDUHBUFF-UHFFFAOYSA-N | [1][2] |

| SMILES | C1=CC=C(C=C1)CCCC(=O)Cl | [1] |

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling in a laboratory setting.

-

Hazard Statements : Causes severe skin burns and eye damage. May be corrosive to metals.[1]

-

Precautionary Statements :

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

Store in a cool, dark place under an inert gas.

-

Keep only in the original container.

-

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

-

In case of fire, use dry chemical, carbon dioxide, or foam for extinction.

-

Key Synthetic Applications and Experimental Protocols

This compound is a valuable building block for the synthesis of a variety of organic molecules, particularly those with a tetralone core structure, as well as amides and esters.

Intramolecular Friedel-Crafts Acylation: Synthesis of α-Tetralone

A primary application of this compound is its intramolecular cyclization via a Friedel-Crafts acylation reaction to form α-tetralone, a key intermediate in the synthesis of various pharmaceuticals.

Reaction Scheme:

Caption: Intramolecular Friedel-Crafts acylation of this compound.

Experimental Protocol:

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a gas absorption trap, place 32.8 g (0.2 mole) of γ-phenylbutyric acid and 20 cc (32 g, 0.27 mole) of thionyl chloride.

-

Acid Chloride Formation : Gently heat the mixture on a steam bath until the acid melts. The reaction will proceed exothermically. After the evolution of hydrogen chloride ceases (approximately 25-30 minutes), warm the mixture on the steam bath for an additional 10 minutes. Remove excess thionyl chloride under reduced pressure.

-

Friedel-Crafts Acylation : Cool the resulting this compound and add 175 cc of carbon disulfide. Cool the solution in an ice bath. Rapidly add 30 g (0.23 mole) of anhydrous aluminum chloride in one portion and immediately connect the flask to the reflux condenser.

-

Reaction Completion : Once the initial rapid evolution of hydrogen chloride subsides, slowly warm the mixture to the boiling point on a steam bath and heat for 10 minutes with occasional shaking.

-

Work-up : Cool the reaction mixture to 0°C and decompose the aluminum chloride complex by the careful addition of 100 g of ice, followed by 25 cc of concentrated hydrochloric acid.

-

Purification : Transfer the mixture to a larger flask and steam-distill to remove carbon disulfide. The α-tetralone will then distill with the steam. Separate the oily product and extract the aqueous layer with benzene. Combine the organic layers, remove the solvent, and distill the residue under reduced pressure to yield α-tetralone.

Amide Synthesis: Reaction with Anilines

This compound readily reacts with primary and secondary amines to form the corresponding amides. The following is a general procedure for the reaction with aniline (B41778).

Reaction Scheme:

Caption: Synthesis of N-Phenyl-4-phenylbutanamide.

Experimental Protocol:

-

Reaction Setup : In a round-bottom flask, dissolve aniline (1 equivalent) in a suitable solvent such as dichloromethane (B109758) or diethyl ether. Cool the solution in an ice bath.

-

Addition of Acyl Chloride : Slowly add this compound (1.1 equivalents) dropwise to the stirred aniline solution. A precipitate of anilinium hydrochloride may form.

-

Reaction Monitoring : Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up : Upon completion, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1 M HCl) to remove excess aniline, followed by a wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Ester Synthesis: Reaction with Alcohols

The reaction of this compound with alcohols in the presence of a base yields the corresponding esters. The following is a general procedure for the reaction with ethanol (B145695).

Reaction Scheme:

Caption: Synthesis of Ethyl 4-phenylbutanoate.

Experimental Protocol:

-

Reaction Setup : In a round-bottom flask, dissolve ethanol (1 equivalent) in a suitable solvent such as dichloromethane or diethyl ether, and add a non-nucleophilic base like pyridine (B92270) (1.2 equivalents). Cool the solution in an ice bath.

-

Addition of Acyl Chloride : Slowly add this compound (1.1 equivalents) dropwise to the stirred alcohol solution.

-

Reaction Monitoring : Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Work-up : Upon completion, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1 M HCl) to remove the pyridine, followed by a wash with a saturated aqueous solution of sodium bicarbonate.

-

Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by distillation or column chromatography.

Relevance in Drug Development: Targeting Signaling Pathways

Derivatives of this compound, particularly those based on the α-tetralone scaffold, have shown significant potential as modulators of key biological targets, making them attractive for drug discovery programs.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[4][5] Inhibitors of MAO are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[4] Several α-tetralone derivatives have been identified as potent MAO inhibitors.

Caption: Monoamine Oxidase (MAO) Inhibition by α-Tetralone Derivatives.

Diacylglycerol O-acyltransferase 1 (DGAT1) Inhibition

DGAT1 is a key enzyme in the synthesis of triglycerides.[6] Inhibition of DGAT1 is a therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes. Certain α-tetralone derivatives have been investigated as DGAT1 inhibitors.

Caption: DGAT1 Inhibition by α-Tetralone Derivatives.

Conclusion

This compound is a fundamental reagent with significant applications in organic synthesis and medicinal chemistry. Its ability to serve as a precursor to the α-tetralone scaffold provides access to a class of compounds with diverse and potent biological activities. The detailed protocols and pathway illustrations provided in this guide are intended to support researchers in the effective utilization of this versatile chemical for the development of novel therapeutics. Proper safety precautions are paramount when handling this reactive compound.

References

- 1. This compound | C10H11ClO | CID 11789865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 4-Phenylbutyryl chloride, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 4. Monoamine oxidases in development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monoamine oxidase - Wikipedia [en.wikipedia.org]

- 6. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

4-Phenylbutanoyl chloride molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-phenylbutanoyl chloride, a key reagent in organic synthesis and pharmaceutical research. This document outlines its chemical properties, a detailed synthesis protocol, and its role in significant chemical transformations.

Core Chemical Data

This compound, also known as 4-phenylbutyryl chloride, is a monoacyl chloride. Its reactivity makes it a valuable intermediate for introducing the 4-phenylbutanoyl group into various molecular scaffolds.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClO | [1][2][3][4][] |

| Molecular Weight | 182.65 g/mol | [1][2][3][] |

| IUPAC Name | This compound | [1][2][4] |

| CAS Number | 18496-54-3 | [2] |

| Physical State | Liquid | |

| Synonyms | 4-phenylbutyryl chloride, benzenebutanoyl chloride | [1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of 4-phenylbutyric acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[6][7] The following protocol details a widely used method.

Experimental Protocol: Synthesis from 4-Phenylbutyric Acid

This protocol is adapted from a method utilizing thionyl chloride.[1][8]

Materials:

-

4-Phenylbutyric acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask

-

Stir bar

-

Dropping funnel

-

Condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere, dissolve 4-phenylbutyric acid in dichloromethane.

-

Add a catalytic amount (a few drops) of N,N-dimethylformamide (DMF) to the solution.[8]

-

Cool the reaction mixture in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred solution using a dropping funnel.[8] An excess of thionyl chloride is typically used.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, carefully remove the excess thionyl chloride and dichloromethane by distillation or under reduced pressure using a rotary evaporator.[8]

-

The resulting crude this compound can be purified by vacuum distillation to yield the final product.

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood as thionyl chloride is corrosive and releases toxic gases (SO₂ and HCl) upon reaction.

-

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.

Reaction Workflow

The synthesis of this compound from 4-phenylbutyric acid can be visualized as a straightforward workflow.

Applications in Synthesis

This compound is a versatile reagent, primarily utilized in acylation reactions. A notable application is in intramolecular Friedel-Crafts acylation to form α-tetralone, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-Phenylbutyryl chloride | CymitQuimica [cymitquimica.com]

- 4. This compound | C10H11ClO | CID 11789865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound|High-Purity|CAS 18496-54-3 [benchchem.com]

- 7. 4-Phenylbutyryl chloride | 18496-54-3 [chemicalbook.com]

- 8. WO2015063659A1 - Process for the preparation of glycerol phenylbutyrate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectral Data of 4-Phenylbutanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for 4-phenylbutanoyl chloride. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed data, experimental protocols, and a logical workflow for spectral analysis.

Introduction

This compound, also known as 4-phenylbutyryl chloride, is a chemical intermediate of significant interest in organic synthesis and medicinal chemistry. Its bifunctional nature, featuring a reactive acyl chloride group and a phenyl moiety, makes it a versatile building block for the synthesis of a wide range of more complex molecules, including pharmaceutical agents and other fine chemicals. Accurate spectral characterization is paramount for confirming the identity and purity of this compound in these applications. This guide presents a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and MS data.

Spectral Data Presentation

The following tables summarize the key spectral data for this compound. While experimental ¹H NMR data is available, the ¹³C NMR, IR, and MS data are based on predictive models and typical values for the functional groups present in the molecule, as experimental spectra for this specific compound are not widely published.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.24 | d | 2H | Aromatic (ortho-protons to the alkyl chain) |

| 7.15 | t | 2H | Aromatic (meta-protons to the alkyl chain) |

| 7.08 | t | 1H | Aromatic (para-proton to the alkyl chain) |

| 2.84 | t | 2H | -CH₂-C=O |

| 2.56 | t | 2H | Ph-CH₂- |

| 1.94 | quin | 2H | Ph-CH₂-CH₂- |

Solvent: CDCl₃. Data is experimental as reported in the literature.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~174 | C=O (acyl chloride) |

| ~140 | Aromatic (quaternary carbon attached to the alkyl chain) |

| ~128.5 | Aromatic (ortho and meta carbons) |

| ~126 | Aromatic (para carbon) |

| ~45 | -CH₂-C=O |

| ~35 | Ph-CH₂- |

| ~26 | Ph-CH₂-CH₂- |

Note: These are predicted values. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Table 3: Typical IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1800 | Strong | C=O stretch (acyl chloride) |

| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C ring stretch |

| ~750, ~700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

| ~900-600 | Medium-Strong | C-Cl stretch |

Note: These are typical values for the functional groups present.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Adduct/Fragment |

| 183.05712 | [M+H]⁺ |

| 205.03906 | [M+Na]⁺ |

| 182.04929 | [M]⁺ |

| 147 | [M-Cl]⁺ |

| 105 | [C₈H₉]⁺ (tropylium ion) |

| 91 | [C₇H₇]⁺ (benzyl cation) |

Data is based on predicted values for common adducts and fragmentation patterns.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solution to serve as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

The resulting solution is transferred to a 5 mm NMR tube.

Data Acquisition (¹H and ¹³C NMR):

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton resonances (typically 0-12 ppm), and a relaxation delay appropriate for the molecule.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

A drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.

-

The plates are gently pressed together to form a thin liquid film.

Data Acquisition (FT-IR):

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Procedure: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the sample spectrum is acquired. The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum of the compound. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).

-

The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Data Acquisition:

-

Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS).

-

Procedure: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer. The detector records the abundance of each ion, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the ions, which aids in confirming the elemental composition.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the spectral analysis and structure confirmation of this compound.

References

Technical Guide: Physical Properties and Synthetic Application of 4-Phenylbutanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 4-phenylbutanoyl chloride, namely its boiling point and density. It details standardized experimental protocols for the determination of these properties and presents a significant synthetic application of the compound through an intramolecular Friedel-Crafts acylation.

Core Physical Properties

This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the 4-phenylbutanoyl moiety. An accurate understanding of its physical properties is essential for its proper handling, storage, and application in synthetic chemistry.

Data Summary

The physical properties of this compound are summarized in the table below. It is important to note the variations in reported boiling points, which are often attributable to differences in measurement conditions, particularly pressure.

| Physical Property | Value | Conditions |

| Boiling Point | 262.6 °C | at 760 mmHg |

| 122 °C | at 12 mmHg | |

| 273 °C | Not specified | |

| 326.3 ± 17.0 °C | Predicted | |

| Density | 1.115 g/cm³ | Not specified |

| 1.109 g/cm³ | Predicted | |

| Specific Gravity | 1.11 | 20/20 °C |

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the boiling point and density of liquid compounds such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, especially when only small sample volumes are available, the micro-boiling point method is recommended.

Micro-Boiling Point Determination (Thiele Tube Method):

-

Sample Preparation: A small amount of this compound (a few milliliters) is placed into a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The thermometer bulb should be level with the sample.

-

Heating: The side arm of the Thiele tube is gently heated with a small flame. This design promotes convection currents, ensuring uniform heating of the oil bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating should be controlled to maintain a slow, steady stream of bubbles.

-

Boiling Point Identification: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[1]

Determination of Density

Density, a fundamental physical property, is defined as the mass of a substance per unit volume.

Procedure using a Graduated Cylinder and Balance:

-

Mass of Empty Cylinder: An empty, dry 10 mL or 25 mL graduated cylinder is weighed on an analytical balance, and its mass is recorded.[2][3]

-

Volume Measurement: A specific volume of this compound (e.g., 5.00 mL) is carefully transferred into the graduated cylinder. The volume should be read from the bottom of the meniscus.[2][3]

-

Mass of Filled Cylinder: The graduated cylinder containing the liquid is reweighed, and the mass is recorded.[2][3]

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the filled cylinder. The density is then calculated using the formula: Density = Mass / Volume[2]

-

Temperature: The ambient temperature should be recorded, as density is temperature-dependent.

-

Replication: For enhanced accuracy, the measurement should be repeated multiple times, and the average density calculated.[3]

Synthetic Workflow: Intramolecular Friedel-Crafts Acylation

This compound is a key precursor in the synthesis of α-tetralone via an intramolecular Friedel-Crafts acylation.[4] This reaction is a classic example of forming a new ring system and is a valuable transformation in the synthesis of pharmaceuticals and other fine chemicals.

The workflow for this synthesis is depicted in the diagram below.

Caption: Workflow for the synthesis of α-tetralone.

Experimental Protocol Outline: Synthesis of α-Tetralone

A detailed procedure for the intramolecular Friedel-Crafts acylation of this compound to yield α-tetralone is outlined below, based on established methods.[5]

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a gas trap, this compound is dissolved in a suitable inert solvent, such as carbon disulfide. The flask is cooled in an ice bath.

-

Catalyst Addition: Aluminum chloride (AlCl₃) is added portion-wise to the cooled solution.[5] The addition of the Lewis acid catalyst facilitates the formation of the acylium ion intermediate.

-

Reaction Progression: After the addition of the catalyst, the reaction mixture is allowed to warm to room temperature and may be gently heated to ensure the completion of the reaction. The progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and adding concentrated hydrochloric acid.[5] This step decomposes the aluminum chloride complex.

-

Extraction and Purification: The product, α-tetralone, is extracted from the aqueous layer using an organic solvent (e.g., toluene). The organic extracts are combined, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation, to yield pure α-tetralone.[6]

References

- 1. Video: Boiling Points - Procedure [jove.com]

- 2. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene - PG.CHEMEASY [chemisfast.blogspot.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

Solubility Profile of 4-Phenylbutanoyl Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Phenylbutanoyl chloride in various organic solvents. Given its role as a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds, a thorough understanding of its solubility is critical for reaction optimization, purification, and formulation. This document outlines known qualitative solubility data, provides a detailed experimental protocol for solubility determination of reactive acyl chlorides, and illustrates a key synthetic pathway where its solubility is paramount.

Core Concepts: Reactivity and Solubility

This compound is a highly reactive acyl chloride. Its reactivity is dominated by the electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. This inherent reactivity directly influences its solubility profile. The compound is sensitive to moisture and reacts vigorously with water and other protic solvents such as alcohols and amines.[1] Consequently, it is insoluble in these media due to chemical decomposition. Its solubility is therefore primarily observed in aprotic organic solvents where it can dissolve without significant degradation, enabling its use in various chemical transformations.

Qualitative Solubility Data

| Solvent Class | Specific Solvent | Solubility | Rationale / Citation |

| Aprotic Non-Polar | Carbon Disulfide | Soluble | Used as a solvent in intramolecular Friedel-Crafts acylation reactions of this compound.[2] |

| Benzene (B151609) | Soluble | A common solvent for Friedel-Crafts reactions involving acyl chlorides.[3] | |

| Toluene | Soluble | Often used as a higher-boiling point alternative to benzene in similar reactions. | |

| Aprotic Polar | Tetrahydrofuran (THF) | Soluble | A common solvent for reactions involving acyl chlorides, provided it is anhydrous. |

| Dichloromethane (DCM) | Soluble | A widely used solvent for organic reactions due to its inertness and ability to dissolve a wide range of organic compounds. | |

| Chloroform | Soluble | Similar properties to dichloromethane, making it a suitable solvent. | |

| Ethyl Acetate | Likely Soluble | Generally a good solvent for a variety of organic compounds, though compatibility should be verified. | |

| Protic | Water | Insoluble (Reacts) | Reacts with water to form 4-phenylbutanoic acid and hydrochloric acid.[1] |

| Alcohols (e.g., Methanol, Ethanol) | Insoluble (Reacts) | Reacts with alcohols to form the corresponding esters.[1] | |

| Amines | Insoluble (Reacts) | Reacts with amines to form the corresponding amides.[1] |

Experimental Protocol for Solubility Determination of this compound

Due to the reactive nature of this compound, determining its solubility requires stringent anhydrous and inert conditions to prevent hydrolysis. The following protocol outlines a general method for qualitatively and semi-quantitatively assessing its solubility in a range of organic solvents.

Objective: To determine the approximate solubility of this compound in a selected organic solvent at a given temperature.

Materials:

-

This compound

-

Anhydrous organic solvents (e.g., THF, Dichloromethane, Toluene)

-

Small, dry glass vials with screw caps (B75204) or septa

-

Inert gas supply (Nitrogen or Argon) with a manifold

-

Dry syringes and needles

-

Magnetic stirrer and stir bars

-

Constant temperature bath

Procedure:

-

Preparation of Equipment:

-

Thoroughly dry all glassware (vials, syringes, needles) in an oven at >120°C overnight and cool in a desiccator over a drying agent.

-

Purge the vials with a stream of inert gas before use.

-

-

Solvent Dispensing:

-

Under a positive pressure of inert gas, dispense a precise volume (e.g., 1.0 mL) of the anhydrous organic solvent into a pre-dried vial using a dry syringe.

-

Seal the vial immediately with a septum or screw cap.

-

-

Initial Solubility Test (Qualitative):

-

Using a dry microsyringe, add a small, known amount of this compound (e.g., 10 mg) to the vial containing the solvent.

-

Stir the mixture vigorously at a constant temperature for a set period (e.g., 15-30 minutes).

-

Visually inspect the solution for any undissolved material. If the solid dissolves completely, the compound is considered soluble at that concentration.

-

-

Semi-Quantitative Solubility Determination (Incremental Addition):

-

If the initial amount dissolves, continue to add small, known increments of this compound to the same vial.

-

After each addition, stir the mixture until the solid dissolves completely or until a saturated solution is formed (i.e., solid material remains undissolved after prolonged stirring).

-

Record the total mass of this compound added to reach saturation.

-

The approximate solubility can be expressed in mg/mL or g/L.

-

-

Data Recording:

-

For each solvent, record the temperature, the volume of solvent used, and the total mass of this compound that dissolved to form a saturated solution.

-

Safety Precautions:

-

This compound is corrosive and moisture-sensitive.[4] Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Work under a dry, inert atmosphere to prevent decomposition of the acyl chloride.

-

All solvents should be anhydrous to ensure accurate results.

Visualization of Experimental Workflow and a Key Reaction

The following diagrams illustrate the logical workflow for determining the solubility of a reactive compound and a key synthetic application of this compound where its solubility is crucial.

Caption: Workflow for determining the solubility of a reactive compound.

A significant application of this compound is its intramolecular Friedel-Crafts acylation to form α-tetralone, a precursor for various pharmaceuticals and agrochemicals.[5] This reaction is typically carried out in a non-polar aprotic solvent that can dissolve the acyl chloride and the Lewis acid catalyst.

Caption: Intramolecular Friedel-Crafts acylation of this compound.

Conclusion

This compound exhibits solubility in a range of aprotic organic solvents, a characteristic that is essential for its utility in synthetic chemistry. Its high reactivity precludes its dissolution in protic solvents like water and alcohols. While quantitative solubility data remains elusive in the public domain, the qualitative information gathered from its documented chemical reactions provides a solid foundation for solvent selection in research and development. The provided experimental protocol offers a framework for determining its solubility under controlled conditions, which is crucial for optimizing reaction yields and developing robust synthetic procedures.

References

- 1. 4-Phenylbutyryl chloride, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound | C10H11ClO | CID 11789865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound|High-Purity|CAS 18496-54-3 [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Phenylbutanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-phenylbutanoyl chloride, a versatile reagent in organic synthesis. This document details the prevalent synthetic methodologies, extensive characterization data, and explicit experimental protocols.

Synthesis of this compound

The most common and efficient method for the preparation of this compound is through the reaction of 4-phenylbutanoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[1] The use of thionyl chloride is a widely adopted method that cleanly affords the desired acid chloride.[2]

Reaction Scheme

The general reaction involves the conversion of the carboxylic acid to an acyl chloride, with the concomitant formation of sulfur dioxide and hydrogen chloride as gaseous byproducts when thionyl chloride is used.

C₆H₅(CH₂)₃COOH + SOCl₂ → C₆H₅(CH₂)₃COCl + SO₂ + HCl [1]

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol is adapted from established literature procedures.[1][2][3]

Materials:

-

4-Phenylbutanoic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (B109758) (CH₂Cl₂) or Toluene (anhydrous)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-phenylbutanoic acid (e.g., 10.0 g, 61.0 mmol).

-

Add an anhydrous solvent such as dichloromethane (15 mL) followed by a catalytic amount of DMF (2-3 drops).[2][3]

-

Place the flask in a water bath at room temperature.

-

Slowly add thionyl chloride (a molar excess, e.g., 1.3 to 5 equivalents) to the stirring solution.[3][4]

-

After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 1 to 3 hours.[1][3] The reaction progress can be monitored by techniques such as HPLC by derivatizing an aliquot with methanol (B129727) to form the methyl ester.[3]

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and the solvent by distillation under reduced pressure.[1][3]

-

The crude this compound, obtained as an oil, can be purified by vacuum distillation.[1]

Yield: A typical yield for this reaction is high, often exceeding 95%.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₁ClO | [5][6] |

| Molecular Weight | 182.65 g/mol | [5][6] |

| Appearance | Colorless to brown, clear liquid | [7] |

| Boiling Point | 262.6 °C at 760 mmHg, 122 °C at 12 mmHg | [6][8] |

| Density | ~1.115 g/cm³ | [6][] |

| Flash Point | 115.4 °C | [6] |

| CAS Number | 18496-54-3 | [5][10] |

Spectroscopic Characterization

To confirm the structure and assess the purity of the synthesized this compound, several analytical techniques are employed.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (in CDCl₃): The proton NMR spectrum provides characteristic signals for both the aromatic and aliphatic portions of the molecule.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.24 | d | 2H | Aromatic protons |

| 7.15 | t | 2H | Aromatic protons |

| 7.08 | t | 1H | Aromatic protons |

| 2.84 | t | 2H | -CH₂-COCl |

| 2.56 | t | 2H | Ar-CH₂- |

| 1.94 | quin | 2H | -CH₂-CH₂-CH₂- |

¹³C NMR: The carbon NMR spectrum is notable for the acyl chloride carbonyl signal which appears in a distinct downfield region.[1]

| Chemical Shift (δ) ppm | Assignment |

| ~170–180 | Acyl chloride (C=O) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum is a crucial tool for identifying the carbonyl group of the acyl chloride.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1800 | Strong | C=O stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

| Technique | m/z Value | Assignment |

| EI-MS | 182.05 (calc.) | [M]⁺ |

Characterization Workflow Diagram

Caption: Logical workflow for the characterization of this compound.

Safety and Handling

This compound is a corrosive substance that causes severe skin burns and eye damage.[5][8] It is also moisture-sensitive and will hydrolyze to 4-phenylbutanoic acid upon contact with water.[1]

-

Handling: Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

-

Storage: Store in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon) at low temperatures (–20°C is recommended).[1] The use of desiccants is advised to prevent degradation.[1]

-

Spills: Neutralize spills with sodium bicarbonate and dispose of as hazardous waste.[1]

Applications in Synthesis

This compound is a valuable intermediate in organic synthesis. A primary application is its use in intramolecular Friedel-Crafts acylation to form α-tetralone, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][11][12] It is also used as an acylating agent to form amides and esters by reacting with amines and alcohols, respectively.[1] Furthermore, it is a precursor in the synthesis of glycerol (B35011) phenylbutyrate, a drug used for treating urea (B33335) cycle disorders.[1][2]

References

- 1. This compound|High-Purity|CAS 18496-54-3 [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. WO2015063659A1 - Process for the preparation of glycerol phenylbutyrate - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

- 5. This compound | C10H11ClO | CID 11789865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Phenylbutyryl chloride | CAS#:18496-54-3 | Chemsrc [chemsrc.com]

- 7. 4-Phenylbutyryl chloride | CymitQuimica [cymitquimica.com]

- 8. This compound | 18496-54-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 10. 18496-54-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 11. organic chemistry - What results from the reaction of this compound in presence of AlCl3? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 12. friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene - PG.CHEMEASY [chemisfast.blogspot.com]

4-Phenylbutanoyl chloride reactivity with nucleophiles

An In-depth Technical Guide to the Reactivity of 4-Phenylbutanoyl Chloride with Nucleophiles

Introduction

This compound is a bifunctional molecule featuring a highly reactive acyl chloride group and an aromatic phenyl ring, separated by a flexible four-carbon chain. This structure dictates its reactivity, which is dominated by two primary pathways: nucleophilic acyl substitution at the carbonyl carbon and intramolecular electrophilic aromatic substitution. As a derivative of a carboxylic acid, its acyl chloride moiety renders the carbonyl carbon highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.[1] This guide provides a comprehensive overview of the reactivity of this compound, focusing on its reactions with common nucleophiles and its characteristic intramolecular cyclization.

Core Reactivity: Nucleophilic Acyl Substitution

The primary reaction pathway for this compound is nucleophilic acyl substitution. The mechanism is a two-step addition-elimination process where a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is eliminated, regenerating the carbonyl double bond and yielding the acylated product.[1][2][3]

Reactivity with N-Nucleophiles (Amines)

This compound reacts readily with primary and secondary amines to form the corresponding N-substituted 4-phenylbutanamides. The reaction is typically rapid and exothermic.[2][4] A base, often an excess of the amine itself or a non-nucleophilic base like pyridine (B92270), is required to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[2][5] Tertiary amines can be acylated to form quaternary ammonium (B1175870) salts.[6]

Reactivity with O-Nucleophiles (Alcohols)

Alcohols react with this compound in a process known as esterification to produce 4-phenylbutyl esters. The reaction proceeds smoothly, often in the presence of a base such as pyridine to scavenge the HCl generated.[3][7] The mechanism is analogous to that of amidation, involving nucleophilic attack by the alcohol's oxygen atom.[3]

Reactivity with S-Nucleophiles (Thiols)

Thiols, being highly nucleophilic, react with this compound to yield thioesters.[8][9][10] The reaction is similar to that with alcohols and amines and typically proceeds under mild conditions. The conjugate bases of thiols, thiolates, are even more potent nucleophiles and can be used for highly efficient thioester formation.[10]

Reactivity with C-Nucleophiles (Organometallics)

Organometallic reagents, such as Grignard and Gilman reagents, act as carbon nucleophiles, enabling the formation of new carbon-carbon bonds.

-

Grignard Reagents (R-MgX): These are highly reactive and typically add twice to acyl chlorides. The initial reaction produces a ketone, which is more reactive than the starting acyl chloride. A second equivalent of the Grignard reagent then attacks the intermediate ketone, leading to a tertiary alcohol upon acidic workup.[11][12][13][14]

-

Gilman Reagents (R₂CuLi): These organocuprates are less reactive than Grignard reagents.[11] This diminished reactivity allows them to react with acyl chlorides to form ketones, with the reaction typically stopping at this stage as Gilman reagents react very slowly with ketones.[11]

Unique Reactivity: Intramolecular Friedel-Crafts Acylation

A distinctive reaction of this compound is its ability to undergo intramolecular Friedel-Crafts acylation. In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), the acyl chloride can react with its own phenyl ring.[15][16][17] The Lewis acid facilitates the formation of a highly electrophilic acylium ion.[18][19][20] The flexible butyl chain allows this electrophilic center to position itself over the aromatic ring, leading to an intramolecular electrophilic aromatic substitution that forms a new six-membered ring. The final product of this cyclization is α-tetralone.[15][16][17][21]

Data Presentation

Table 1: Summary of Intermolecular Reactions with Nucleophiles

| Nucleophile Class | Example Nucleophile | Product Class | Key Reaction Conditions |

| N-Nucleophile | Ethylamine | N-substituted Amide | Excess amine or other base (e.g., pyridine) |

| O-Nucleophile | Ethanol | Ester | Base (e.g., pyridine) |

| S-Nucleophile | Ethanethiol | Thioester | Base (e.g., pyridine) |

| C-Nucleophile | Methylmagnesium bromide | Tertiary Alcohol | Anhydrous ether solvent, 2+ equivalents of Grignard, acidic workup |

| C-Nucleophile | Lithium dimethylcuprate | Ketone | Anhydrous ether solvent |

Table 2: Summary of Intramolecular Friedel-Crafts Acylation

| Reactant | Catalyst | Product | Reaction Type |

| This compound | AlCl₃ | α-Tetralone | Intramolecular Electrophilic Aromatic Substitution |

Experimental Protocols

General Protocol for Nucleophilic Acyl Substitution (Amidation/Esterification)

-

Setup: A dry, round-bottomed flask is equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: The nucleophile (amine or alcohol, 2.2 equivalents for amines, 1.1 for alcohols) and a suitable base (e.g., pyridine, 1.1 equivalents) are dissolved in an anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether) in the flask and cooled to 0 °C in an ice bath.

-

Addition: this compound (1.0 equivalent), dissolved in the same anhydrous solvent, is added dropwise from the dropping funnel to the stirred solution over 15-30 minutes.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-3 hours.

-

Workup: The reaction is quenched by the addition of water or dilute acid (e.g., 1M HCl). The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

Isolation: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Protocol for Intramolecular Friedel-Crafts Acylation

-

Setup: A three-necked, round-bottomed flask is oven-dried and equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under an inert atmosphere.[22]

-

Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) is suspended in a dry, non-polar solvent like dichloromethane or carbon disulfide in the flask and cooled to 0 °C.[22]

-

Addition: this compound (1.0 equivalent), dissolved in the same solvent, is added dropwise to the stirred AlCl₃ suspension at a rate that maintains the temperature below 10 °C.[22]

-

Reaction: After addition, the ice bath is removed, and the mixture is stirred at room temperature for 1-2 hours or gently heated to reflux until the reaction is complete (monitored by TLC).

-

Quenching: The reaction mixture is cooled and then carefully and slowly poured onto a mixture of crushed ice and concentrated HCl with vigorous stirring.[22]

-

Workup: The mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted with additional solvent. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.[22]

-

Isolation: The solvent is removed by rotary evaporation, and the resulting crude α-tetralone can be purified by vacuum distillation or column chromatography.

Visualizations

Caption: General mechanism of nucleophilic acyl substitution.

Caption: Logical workflow for intramolecular Friedel-Crafts acylation.

Caption: Experimental workflow for a general acylation reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 12.5 Reactions of Amines – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 7. Reactions of Alcohols [www2.chemistry.msu.edu]

- 8. researchgate.net [researchgate.net]

- 9. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene - PG.CHEMEASY [chemisfast.blogspot.com]

- 16. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 17. organic chemistry - What results from the reaction of this compound in presence of AlCl3? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 18. benchchem.com [benchchem.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. youtube.com [youtube.com]

- 22. websites.umich.edu [websites.umich.edu]

An In-depth Technical Guide to 4-Phenylbutanoyl Chloride: Synthesis, Reactions, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenylbutanoyl chloride, with the IUPAC name This compound , is a key bifunctional molecule widely utilized in organic synthesis. Its structure, incorporating both an aromatic phenyl group and a reactive acyl chloride moiety, makes it a versatile building block for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental procedures for its synthesis and a principal reaction, and a summary of its spectroscopic data. Particular emphasis is placed on its role in the intramolecular Friedel-Crafts acylation to form α-tetralone, a crucial intermediate in the synthesis of various pharmaceuticals. Furthermore, the biological significance of the closely related 4-phenylbutyric acid (PBA) as a chemical chaperone and histone deacetylase (HDAC) inhibitor is discussed to provide a broader context for its derivatives in drug development.

Chemical Properties and Data

This compound is a colorless to light yellow liquid under standard conditions. It is characterized by its reactivity, particularly towards nucleophiles, owing to the electrophilic nature of the acyl chloride group.

| Property | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 4-Phenylbutyryl chloride, Benzenebutanoyl chloride |

| CAS Number | 18496-54-3[2] |

| Molecular Formula | C₁₀H₁₁ClO[2] |

| Molecular Weight | 182.65 g/mol [2] |

| Boiling Point | 273 °C (Predicted)[2] |

| Density | 1.115 g/cm³ |

Spectroscopic Data:

| Technique | Data |

| ¹H NMR | Data not available in publicly accessible experimental databases. |

| ¹³C NMR | Data not available in publicly accessible experimental databases. |

| IR Spectroscopy | Data not available in publicly accessible experimental databases. |

Experimental Protocols

Synthesis of this compound from 4-Phenylbutyric Acid

This protocol details the conversion of 4-phenylbutyric acid to its corresponding acyl chloride using thionyl chloride.

Materials:

-

4-phenylbutyric acid

-

Thionyl chloride (SOCl₂)

-

Pyridine (B92270) (optional, as a catalyst)

-

Anhydrous reaction vessel with a reflux condenser and a gas trap (to absorb HCl and SO₂ produced)

Procedure: A general procedure for this type of transformation is as follows:

-

In a round-bottomed flask equipped with a reflux condenser and a gas absorption trap, place 4-phenylbutyric acid.

-

Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the flask. A small amount of pyridine can be added to catalyze the reaction.

-

The reaction mixture is gently heated under reflux for a period of 1 to 2 hours. The progress of the reaction can be monitored by the cessation of hydrogen chloride and sulfur dioxide evolution.

-

After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation.

Intramolecular Friedel-Crafts Acylation: Synthesis of α-Tetralone

This protocol describes the cyclization of this compound to form α-tetralone, a key intermediate in many synthetic pathways.

Materials:

-

This compound

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous carbon disulfide (CS₂) or other suitable inert solvent

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Benzene (for extraction)

-

Apparatus for steam distillation

Procedure (adapted from Organic Syntheses):

-

In a 500-mL round-bottomed flask, place the freshly prepared this compound.

-

Add 175 mL of anhydrous carbon disulfide and cool the solution in an ice bath.

-

To the cooled solution, add 30 g (0.23 mole) of anhydrous aluminum chloride in one portion. Immediately connect the flask to a reflux condenser.

-

After the initial vigorous evolution of hydrogen chloride subsides, the mixture is gently warmed to its boiling point on a steam bath and maintained at reflux for ten minutes to complete the reaction.

-

Cool the reaction mixture to 0 °C and decompose the aluminum chloride complex by the careful addition of 100 g of crushed ice, followed by 25 mL of concentrated hydrochloric acid.

-

The mixture is then subjected to steam distillation. The carbon disulfide will distill first, followed by the α-tetralone.

-

The oily product is separated from the distillate, and the aqueous layer is extracted with benzene.

-

The combined organic layers are dried, and the solvent is removed by distillation. The crude α-tetralone is then purified by vacuum distillation, collecting the fraction boiling at 105–107 °C/2 mm Hg. The reported yield is in the range of 74–91%.

Reaction Workflow and Signaling Pathway Context

Synthesis and Reaction of this compound

The following diagram illustrates the two-step process described in the experimental protocols: the synthesis of this compound from 4-phenylbutyric acid and its subsequent intramolecular Friedel-Crafts acylation to yield α-tetralone.

Biological Context: 4-Phenylbutyric Acid and its Derivatives

While this compound is primarily a synthetic intermediate, its corresponding carboxylic acid, 4-phenylbutyric acid (4-PBA), and its derivatives have garnered significant interest in the field of drug development. 4-PBA is known to act as a chemical chaperone, aiding in the proper folding of proteins and preventing the aggregation of misfolded proteins, a hallmark of several neurodegenerative diseases. Additionally, 4-PBA functions as a histone deacetylase (HDAC) inhibitor, which can modulate gene expression and has shown therapeutic potential in cancer and other diseases. The following diagram illustrates these two primary mechanisms of action.

Conclusion

This compound is a valuable reagent in organic synthesis, primarily serving as a precursor for the formation of the tetralone ring system. The intramolecular Friedel-Crafts acylation is a robust and efficient method for this transformation. While the acyl chloride itself is too reactive for direct biological applications, the broader family of 4-phenylbutyric acid derivatives holds significant promise in the therapeutic arena due to their activities as chemical chaperones and HDAC inhibitors. This guide provides the foundational chemical knowledge and experimental procedures necessary for researchers to effectively utilize this compound in their synthetic endeavors and to understand its relevance in the context of medicinal chemistry and drug discovery.

References

A Technical Guide to High-Purity 4-Phenylbutanoyl Chloride for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity 4-Phenylbutanoyl chloride (CAS No. 18496-54-3), a key reagent in synthetic organic chemistry and pharmaceutical research. This document outlines supplier specifications, analytical methodologies for quality assurance, and a relevant experimental protocol. Furthermore, it visualizes a general quality control workflow and a critical signaling pathway where derivatives of this compound play a significant role.

Commercial Supplier Specifications

The procurement of high-purity reagents is critical for the success and reproducibility of research. This compound is available from several reputable suppliers, with purity levels typically exceeding 95%. The following table summarizes the specifications from a selection of global suppliers to aid in sourcing for research and drug development applications.

| Supplier | Product Code/Name | Purity Specification | Analytical Method(s) | Available Quantities |

| TCI (Tokyo Chemical Industry) | B6620 | >95.0% | Gas Chromatography (GC), Precipitation Titration | 1g, 5g, 25g |

| Apollo Scientific | OR925349 | 98% | Not specified | 100mg, 250mg, 1g, 5g, 25g |

| Thermo Scientific (Alfa Aesar) | 4-Phenylbutyryl chloride | 97% | Not specified | 1g, 5g, 25g |

| Key Organics | AS-58325 | >97% | Not specified | 1g |

| BOC Sciences | 18496-54-3 | Qualified Product | Not specified | Inquiry for details |

| Manchester Organics | E38139 | Inquire for purity | Not specified | Inquiry for details |

| Sigma-Aldrich | AldrichCPR | "As-is", no analytical data provided | None | Discontinued (B1498344) |

Note: Purity and available quantities are subject to batch-to-batch variability and should be confirmed with the supplier at the time of order. Sigma-Aldrich has discontinued their AldrichCPR grade of this product and explicitly states that no analytical data is collected for this product line, placing the responsibility of purity confirmation on the buyer[1][2].

Quality Control and Analytical Methodologies

Ensuring the purity and identity of this compound is paramount before its use in sensitive applications. As an acyl chloride, it is highly reactive and moisture-sensitive[3]. The primary methods for quality control include:

-

Gas Chromatography (GC): As specified by TCI, GC is a standard method to assess the purity of volatile compounds like this compound by separating it from any impurities[4].

-

Precipitation Titration: This method, also listed by TCI, can be used to determine the concentration of the acyl chloride by reacting it with a suitable reagent to form a precipitate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying any organic impurities. TCI confirms the structure via NMR.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be employed to verify purity, especially for less volatile impurities. A common setup would involve a C18 column with an acetonitrile/water mobile phase[5].

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the detection capabilities of mass spectrometry to identify and quantify the compound and any trace impurities.

Below is a generalized workflow for the quality control of a newly acquired batch of this compound.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Phenylbutyryl chloride, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 4. This compound | 18496-54-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 18496-54-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

4-Phenylbutanoyl chloride safety data sheet (SDS) information

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety information for 4-Phenylbutanoyl chloride (CAS No: 18496-54-3), compiled from various Safety Data Sheets (SDS) and chemical databases. It is intended to serve as a technical resource for laboratory personnel and professionals in the field of drug development.

Chemical Identification and Properties

This compound, also known as 4-phenylbutyryl chloride or benzenebutanoyl chloride, is a chemical intermediate used in organic synthesis.[1][2] Its identification and key physical and chemical properties are summarized below.

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 4-Phenylbutyryl chloride, Benzenebutanoyl chloride[1][2] |

| CAS Number | 18496-54-3[1] |

| Molecular Formula | C₁₀H₁₁ClO[1] |

| Molecular Weight | 182.64 g/mol [1] |

| Appearance | White to light yellow to light orange powder to crystal[2] |

Table 2: Physical and Chemical Properties

The quantitative data for the physical and chemical properties of this compound show some variation across different sources. Researchers should consider these ranges and consult their specific supplier's SDS for the most accurate information for the product in hand.

| Property | Value | Source(s) |

| Boiling Point | 244 °C to 273 °C | [1] |

| Density | Approximately 1.115 g/cm³ to 1.120 g/cm³ | [1] |

| Melting Point | -26 °C | [1] |

| Flash Point | 121 °C | [1] |

| Water Solubility | Reacts with water | [1] |

Note: Discrepancies in reported physical properties are common and can be attributed to different experimental conditions, measurement techniques, or product purity.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary hazards are associated with its corrosive nature.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[1] |

| Corrosive to Metals | - | H290: May be corrosive to metals[2] |

Signal Word: Danger[1]

Experimental Protocols and Toxicological Data

A critical aspect of this technical guide is the inclusion of detailed experimental methodologies. However, it is important to note that the specific experimental protocols used to determine the data presented in Safety Data Sheets (e.g., for properties like boiling point, flash point, or toxicity) are generally not publicly disclosed by the manufacturers or testing facilities. This information is often considered proprietary.

Similarly, a thorough search of publicly available toxicological databases reveals a significant lack of quantitative data for this compound.

Table 4: Toxicological Data

| Metric | Value |

| Acute Oral Toxicity (LD50) | No data available |

| Acute Dermal Toxicity (LD50) | No data available |

| Acute Inhalation Toxicity (LC50) | No data available |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC. |

The absence of this data underscores the importance of handling this chemical with a high degree of caution, assuming it to be potentially toxic, and adhering strictly to the recommended safety precautions.

Safe Handling and Emergency Procedures

Given the corrosive nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye/Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]

-

Skin Protection: Wear fire/flame resistant and impervious clothing. Handle with chemical-resistant gloves (e.g., nitrile rubber).[3]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[3]

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure. The following diagram outlines the recommended first-aid procedures.

Caption: First-aid response workflow for this compound exposure.

Accidental Release Measures

In the event of a spill, a structured response is necessary to mitigate exposure and environmental contamination.

The following diagram illustrates the general workflow for cleaning up a spill of this compound.

Caption: Spill cleanup workflow for this compound.

Fire-Fighting Measures and Storage

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards: Combustion may produce carbon oxides and hydrogen chloride gas.

-

Fire-fighter Protection: Wear self-contained breathing apparatus for firefighting if necessary.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong bases, alcohols, and oxidizing agents.[3]

Conclusion

This compound is a corrosive chemical that requires careful handling and adherence to stringent safety protocols. While there is a lack of comprehensive public data on its toxicology and the specific experimental methods used for safety evaluation, the available information clearly indicates that it can cause severe skin burns and eye damage. Researchers, scientists, and drug development professionals must use appropriate personal protective equipment, work in well-ventilated areas, and be prepared to implement emergency procedures in case of exposure or accidental release. This guide provides a foundational understanding of the safety considerations for this compound, but it is not a substitute for a thorough review of the supplier-specific Safety Data Sheet and institutional safety protocols.

References

Methodological & Application

Application Notes and Protocols: Intramolecular Friedel-Crafts Acylation of 4-Phenylbutanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the intramolecular Friedel-Crafts acylation of 4-phenylbutanoyl chloride to synthesize α-tetralone. This reaction is a fundamental transformation in organic synthesis and serves as a key step in the preparation of various pharmaceutical intermediates and bioactive molecules.

Introduction

The intramolecular Friedel-Crafts acylation is a powerful ring-forming reaction that proceeds via an electrophilic aromatic substitution mechanism. In the case of this compound, the acyl chloride moiety, activated by a Lewis acid catalyst, acylates the phenyl ring to form the cyclic ketone, α-tetralone. This scaffold is a crucial structural motif found in numerous natural products and synthetic compounds of medicinal importance. Notably, α-tetralone is a key precursor in the industrial synthesis of the selective serotonin (B10506) reuptake inhibitor (SSRI) antidepressant, sertraline (B1200038). The efficiency and versatility of this reaction make it a valuable tool for medicinal chemists and drug development professionals. Substituted tetralones are integral building blocks for a variety of therapeutically active compounds, including antibiotics, anticancer agents, and treatments for Alzheimer's disease.[1][2]

Reaction Mechanism and Workflow

The intramolecular Friedel-Crafts acylation of this compound is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. Subsequent deprotonation re-establishes aromaticity and yields the final product, α-tetralone.

Caption: Reaction mechanism for the intramolecular Friedel-Crafts acylation.

Data Presentation

The following tables summarize quantitative data for the synthesis of α-tetralone from this compound and its corresponding carboxylic acid under various conditions.

Table 1: Intramolecular Friedel-Crafts Acylation of this compound Derivatives

| Starting Material | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| This compound | AlCl₃ | Carbon Disulfide | Reflux | 10 min | 74-91 | [3] |

| This compound | SnCl₄ | Benzene (B151609) | <15 | 1 h | 85-91 | [4] |

| (4-Methoxyphenyl)acetyl chloride + Ethylene | AlCl₃ | Dichloromethane | Room Temp | 3-3.5 h | 60-68 (for 6-methoxy-β-tetralone) | [5] |

Table 2: Intramolecular Acylation of 4-Phenylbutyric Acid to α-Tetralone

| Catalyst | Temperature (°C) | Conversion of 4-Phenylbutyric Acid (%) | Yield of α-Tetralone (%) | Reference |

| H-Beta Zeolite (calcined at 900°C) | 220 | 98.0 | 81.2 | [6] |

| Polyphosphoric acid (PPA) | Not specified | Not specified | Good | [7] |

| Methanesulfonic acid (MSA) | Not specified | Not specified | Good | [7] |

Experimental Protocols

Below are detailed experimental protocols for the synthesis of α-tetralone.

Protocol 1: Intramolecular Friedel-Crafts Acylation of this compound using Aluminum Chloride

This protocol is adapted from Organic Syntheses.[3]

Materials:

-

4-Phenylbutyric acid (0.2 mole, 32.8 g)

-

Thionyl chloride (0.27 mole, 20 mL)

-

Anhydrous aluminum chloride (0.23 mole, 30 g)

-

Carbon disulfide (175 mL)

-

Ice

-

Concentrated hydrochloric acid

-

Benzene

-

500-mL round-bottomed flask

-

Reflux condenser with gas absorption trap

-

Steam distillation apparatus

Procedure:

-

Preparation of this compound: In a 500-mL round-bottomed flask equipped with a reflux condenser and gas trap, combine 4-phenylbutyric acid and thionyl chloride. Gently heat on a steam bath until the acid melts. The reaction proceeds exothermically. After the initial reaction subsides (25-30 minutes), warm the mixture on the steam bath for an additional 10 minutes. Remove excess thionyl chloride under reduced pressure. The resulting this compound is used without further purification.

-

Friedel-Crafts Acylation: Cool the flask containing the acid chloride and add 175 mL of carbon disulfide. Cool the solution in an ice bath. Add 30 g of anhydrous aluminum chloride in one portion and immediately connect the flask to the reflux condenser.

-

Reaction: After the initial rapid evolution of hydrogen chloride ceases, slowly warm the mixture to boiling on a steam bath. Heat and shake the mixture for 10 minutes to complete the reaction.

-

Work-up: Cool the reaction mixture to 0°C and carefully decompose the aluminum chloride complex by adding 100 g of ice, followed by 25 mL of concentrated hydrochloric acid.

-